2,5-Difluoroaniline
Overview
Description
2,5-Difluoroaniline is a chemical compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. The presence of two fluorine atoms at the 2nd and 5th positions on the benzene ring distinguishes it from other aniline derivatives. While the provided papers do not directly discuss 2,5-difluoroaniline, they do provide insights into related fluorinated aromatic compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 2,5-difluoroaniline.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. The paper titled "Gram-Scale Synthesis of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ)" describes a three-step synthesis sequence for F2-TCNQ, a related fluorinated compound, with a 62% cumulative yield. This suggests that a similar approach could potentially be adapted for the synthesis of 2,5-difluoroaniline, although the specific conditions and reagents would likely differ.
Molecular Structure Analysis
The molecular structure of 2,5-difluoroaniline would feature a benzene ring with two fluorine atoms and an amine group attached. The presence of fluorine atoms can significantly influence the electronic properties of the molecule due to their high electronegativity. The papers provided do not directly analyze the molecular structure of 2,5-difluoroaniline, but the synthesis and structural analysis of other fluorinated compounds, such as those mentioned in the papers , can provide valuable insights into the potential electronic and steric effects that fluorine atoms might impart on 2,5-difluoroaniline.
Chemical Reactions Analysis
Fluorinated anilines can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The synthesis of 2,3,5,6-Tetrafluoroaniline involves acyl chlorination, amidation, and Hofmann degradation, indicating that similar reaction pathways might be applicable to 2,5-difluoroaniline. Additionally, the gem-difluorination of methylenecyclopropanes highlights the reactivity of fluorine-containing compounds and their potential to undergo rearrangement reactions, which could be relevant for the chemical behavior of 2,5-difluoroaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-difluoroaniline would be influenced by the presence of the fluorine atoms and the amine group. Fluorine atoms would likely increase the compound's stability and resistance to nucleophilic attack due to their electron-withdrawing nature. The papers provided do not discuss the physical and chemical properties of 2,5-difluoroaniline specifically, but the properties of related fluorinated compounds, such as those synthesized in the papers , can provide a basis for predicting properties like boiling point, melting point, solubility, and reactivity for 2,5-difluoroaniline.
Scientific Research Applications
Spectroscopic Analysis
2,5-Difluoroaniline has been extensively studied for its spectroscopic properties. The vibronic and cation spectra of 2,5-difluoroaniline have been reported, highlighting its distinct spectral features in electronically excited states (Huang, et al., 2013). Additionally, comprehensive studies on its structural and electronic properties, including vibrational analysis, were performed to understand the influence of fluorine substitution on aromatic rings (Kose, et al., 2019).
Synthesis and Crystal Structure
The synthesis of 2,5-difluorophenylphosphonic acid disodium salt, derived from 2,5-difluoroaniline, has been explored. This involves processes like diazotization, reaction with phosphorus trichloride, and subsequent hydrolyzation and neutralization (Zhang Zhong-biao, 2012).
Quantum Chemical Computational Studies
Quantum chemical computational studies have been conducted on 2,4-difluoroaniline, a close relative of 2,5-difluoroaniline. These studies focus on hyperpolarizability, molecular orbital analysis, and chemical stability, providing insights into the potential of difluoroaniline molecules for nonlinear optical (NLO) applications (Antony Selvam, et al., 2020).
Spectral Investigations
Experimental and theoretical investigations of 2,5-difluoroaniline have been conducted using mass, electronic absorption, NMR, and vibrational spectra. These studies offer a detailed description of the structural and physicochemical properties of di-substituted aniline derivatives (Kose, et al., 2016).
Density Functional Theory Studies
Density functional theory (DFT) studies have been done to evaluate the structural, reactivity, and electronic properties of fluoroanilines, including 2,5-difluoroaniline. These studies analyze the effects of fluorine atoms on the electrical and structural properties of these compounds, crucial for the development of new conducting polymers (BeigiHossein Shirani, 2012).
Safety And Hazards
2,5-Difluoroaniline is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction . It is recommended to avoid breathing its mist or vapors, and it should be used only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
properties
IUPAC Name |
2,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOOQIUSYGWMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190144 | |
Record name | 2,5-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoroaniline | |
CAS RN |
367-30-6 | |
Record name | 2,5-Difluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Difluoroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3259 | |
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Record name | 2,5-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Difluoroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JNJ8ZZ368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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